molecular formula C19H21N3O4 B4070572 N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide

Cat. No.: B4070572
M. Wt: 355.4 g/mol
InChI Key: BFHJMLDCDBCOCW-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 3-methoxyphenyl group, a nitro group at the 5-position, and a piperidin-1-yl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Amination: The nitro compound is then subjected to amination to introduce the piperidin-1-yl group. This can be done using piperidine in the presence of a suitable catalyst.

    Methoxylation: The methoxy group is introduced via a methylation reaction using methanol and a methylating agent such as dimethyl sulfate.

    Amidation: Finally, the benzamide core is formed through an amidation reaction between the amine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and amination steps, and the employment of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidin-1-yl group can enhance binding affinity to certain receptors or enzymes. The methoxy group may influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyphencyclidine: Shares the 3-methoxyphenyl group but differs in its core structure and pharmacological profile.

    Methoxetamine: Another compound with a 3-methoxyphenyl group, used as a dissociative anesthetic.

    4-methoxyphencyclidine: Similar to 3-methoxyphencyclidine but with the methoxy group at the 4-position.

Uniqueness

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-nitro-2-piperidin-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-26-16-7-5-6-14(12-16)20-19(23)17-13-15(22(24)25)8-9-18(17)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHJMLDCDBCOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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